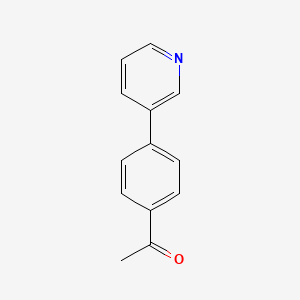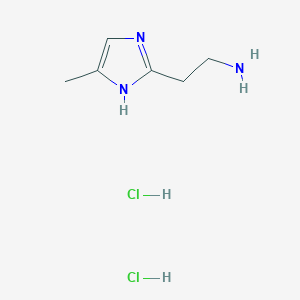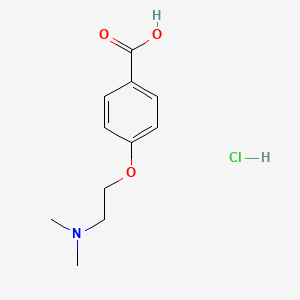
2-(2-Chlorophenoxy)aniline
Übersicht
Beschreibung
“2-(2-Chlorophenoxy)aniline” is an organic compound with the molecular formula C12H10ClNO . It’s a derivative of aniline, which is an organic compound with the formula C6H5NH2 . Aniline is a precursor to many industrial chemicals, and its main use is in the manufacture of precursors to polyurethane .
Synthesis Analysis
The synthesis of anilines, including “2-(2-Chlorophenoxy)aniline”, involves various methods and applications. The process includes reactions, mechanisms, and catalysts involved in the formation of anilines from various precursors and substrates . A specific synthetic route for “2-(2-Chlorophenoxy)aniline” involves the reaction of 1-chloro-2-(2-nitrophenoxy)benzene .Molecular Structure Analysis
The molecular structure of “2-(2-Chlorophenoxy)aniline” is characterized by an amine group attached to a benzene ring, which is further connected to a chlorophenoxy group . The exact mass of the molecule is 219.045090 Da .Wissenschaftliche Forschungsanwendungen
Synthesis of Complex Molecules
2-(2-Chlorophenoxy)aniline serves as a starting material or intermediary in the synthesis of complex organic compounds. For instance, it is involved in the synthesis of quinolines via a ruthenium-catalyzed amine exchange reaction, highlighting its role in creating pharmacologically relevant structures (Cho et al., 2000). Another study demonstrates its use in synthesizing polyurethane cationomers, which exhibit fluorescent properties due to the intramolecular proton transfer in salicylideneanil structures (Buruianǎ et al., 2005).
Material Science and Electrochemistry
In material science, 2-(2-Chlorophenoxy)aniline derivatives have been utilized to enhance the free-radical scavenging capacity of polyaniline, thereby improving its antioxidant properties (Parsa & Ghani, 2009). Additionally, the electrochemical synthesis of novel polymers based on derivatives of this compound in aqueous solution has been explored for applications such as dye-sensitized solar cells, showcasing its potential in renewable energy technologies (Shahhosseini et al., 2016).
Environmental Studies
The compound's derivatives are investigated for their potential in environmental remediation, such as the degradation of chlorinated anilines, a class of pollutants, using TiO2-induced photocatalysis. This application underscores the importance of 2-(2-Chlorophenoxy)aniline in developing wastewater treatment solutions (Chu et al., 2007).
Sensor Technology
Aniline-based polymers, derived from 2-(2-Chlorophenoxy)aniline, have been developed for sensor applications, such as the detection of phenols in water. This showcases the compound's utility in creating sensitive and selective sensors for environmental monitoring (Bagheri et al., 2005).
Wirkmechanismus
Target of Action
It is often used in proteomics research , suggesting that it may interact with proteins or enzymes within the cell
Mode of Action
The exact mode of action of 2-(2-Chlorophenoxy)aniline is currently unknown . As a biochemical used in proteomics research , it may interact with proteins or enzymes, altering their function or activity. The specific interactions and resulting changes depend on the particular target and the cellular context.
Biochemical Pathways
Given its use in proteomics research , it is likely that it influences protein-related pathways
Result of Action
As a biochemical used in proteomics research , it may influence protein function or activity, leading to downstream effects on cellular processes. The specific effects would depend on the particular target and the cellular context.
Eigenschaften
IUPAC Name |
2-(2-chlorophenoxy)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClNO/c13-9-5-1-3-7-11(9)15-12-8-4-2-6-10(12)14/h1-8H,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSDCPEXSRBLIRA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N)OC2=CC=CC=C2Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60502873 | |
| Record name | 2-(2-Chlorophenoxy)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60502873 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Chlorophenoxy)aniline | |
CAS RN |
56966-47-3 | |
| Record name | 2-(2-Chlorophenoxy)benzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=56966-47-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(2-Chlorophenoxy)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60502873 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(2-chlorophenoxy)aniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



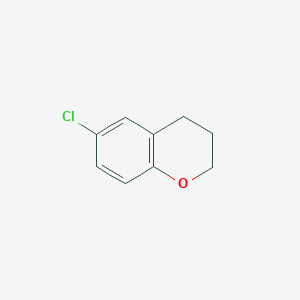

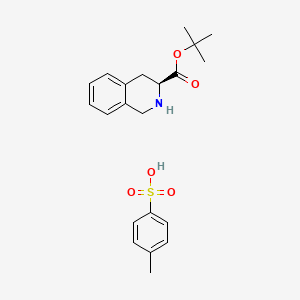


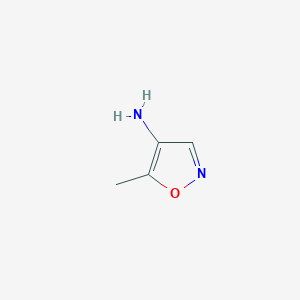
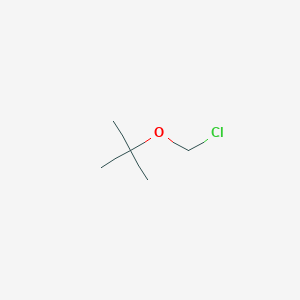


![N-(2-Chloroethyl)-N'-[2-(2-pyridinyl)ethyl]urea](/img/structure/B1601193.png)
